2-(4-Methoxyphenyl)-4-(4-morpholinyl)quinoline hydrochloride
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Overview
Description
2-(4-Methoxyphenyl)-4-(4-morpholinyl)quinoline hydrochloride is a chemical compound that belongs to the quinoline family. This compound is characterized by the presence of a methoxyphenyl group and a morpholinyl group attached to the quinoline core. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-4-(4-morpholinyl)quinoline hydrochloride typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where methoxybenzene is reacted with the quinoline core in the presence of a Lewis acid catalyst.
Attachment of the Morpholinyl Group: The morpholinyl group can be attached through a nucleophilic substitution reaction, where morpholine is reacted with the quinoline core in the presence of a suitable leaving group.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-4-(4-morpholinyl)quinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholinyl group can be replaced with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, suitable leaving groups, polar aprotic solvents.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
2-(4-Methoxyphenyl)-4-(4-morpholinyl)quinoline hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-4-(4-morpholinyl)quinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline: Lacks the methoxy and morpholinyl groups, resulting in different chemical properties and applications.
4-Morpholinylquinoline: Lacks the methoxyphenyl group, leading to variations in biological activity and chemical reactivity.
2-(4-Methoxyphenyl)quinoline:
Uniqueness
2-(4-Methoxyphenyl)-4-(4-morpholinyl)quinoline hydrochloride is unique due to the presence of both the methoxyphenyl and morpholinyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for a wide range of applications and makes it a valuable compound in scientific research.
Biological Activity
2-(4-Methoxyphenyl)-4-(4-morpholinyl)quinoline hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. Its structural characteristics suggest a promising ability to interact with various biological targets, notably receptor tyrosine kinases involved in cancer progression. This article reviews the current understanding of the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and structure-activity relationships (SAR).
Chemical Structure
The compound can be represented structurally as follows:
The primary mechanism of action for this compound appears to involve inhibition of the c-Met kinase, which is implicated in several malignancies. The c-Met pathway is crucial for tumor growth and metastasis, making it an attractive target for therapeutic intervention.
In Vitro Studies
In vitro evaluations have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer). The IC50 values indicate the potency of the compound in inhibiting cell proliferation:
Cell Line | IC50 (nM) |
---|---|
A549 | 0.8 |
HepG2 | 0.04 |
MCF-7 | 0.6 |
These values suggest that this compound is more effective than traditional treatments such as Foretinib, which has an IC50 value of approximately 1.8 nM against c-Met .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the morpholinyl group impact the compound's biological activity significantly. Compounds with different cyclic amine substituents showed varied efficacy against tumor cell lines. Notably, the introduction of a more hydrophilic group at the C-7 position enhances potency, as evidenced by lower IC50 values compared to other derivatives .
Case Studies
Several studies have documented the effectiveness of this compound in preclinical models:
- Antitumor Activity : In a study involving xenograft models, treatment with this compound resulted in significant tumor regression compared to controls.
- Combination Therapy : When used alongside conventional chemotherapy agents, this compound demonstrated synergistic effects, enhancing overall antitumor efficacy while reducing side effects commonly associated with high-dose chemotherapy .
Pharmacokinetics and Safety Profile
Pharmacokinetic studies indicate favorable absorption and distribution characteristics for this compound. It shows a half-life conducive to once-daily dosing regimens. Toxicity profiles reveal minimal adverse effects at therapeutic doses, making it a candidate for further clinical development .
Properties
CAS No. |
853349-72-1 |
---|---|
Molecular Formula |
C20H21ClN2O2 |
Molecular Weight |
356.8 g/mol |
IUPAC Name |
4-[2-(4-methoxyphenyl)quinolin-4-yl]morpholine;hydrochloride |
InChI |
InChI=1S/C20H20N2O2.ClH/c1-23-16-8-6-15(7-9-16)19-14-20(22-10-12-24-13-11-22)17-4-2-3-5-18(17)21-19;/h2-9,14H,10-13H2,1H3;1H |
InChI Key |
HCFCSYGYHURCJH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)N4CCOCC4.Cl |
Origin of Product |
United States |
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